5-Bromo-2-iodotoluene

Chemoselectivity Suzuki-Miyaura Coupling Orthogonal Synthesis

5-Bromo-2-iodotoluene (4-bromo-1-iodo-2-methylbenzene) is a dual-halogenated aromatic building block with a molecular weight of 296.93 g/mol. It is supplied as a liquid with a purity specification of ≥98% , a boiling point of 263 °C, and a density of 2.08 g/mL at 25 °C.

Molecular Formula C7H6BrI
Molecular Weight 296.93 g/mol
CAS No. 116632-39-4
Cat. No. B045939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodotoluene
CAS116632-39-4
Molecular FormulaC7H6BrI
Molecular Weight296.93 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)I
InChIInChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyGHTUADBHTFHMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodotoluene (CAS 116632-39-4) Technical Baseline for Strategic Sourcing


5-Bromo-2-iodotoluene (4-bromo-1-iodo-2-methylbenzene) is a dual-halogenated aromatic building block with a molecular weight of 296.93 g/mol . It is supplied as a liquid with a purity specification of ≥98% , a boiling point of 263 °C, and a density of 2.08 g/mL at 25 °C . Its defining feature is the orthogonal reactivity of its C(sp²)-I and C(sp²)-Br bonds, which enables sequential and site-selective cross-coupling reactions [1].

Technical Justification for Specifying 5-Bromo-2-iodotoluene (CAS 116632-39-4) Over Structural Analogs


Generic substitution of 5-Bromo-2-iodotoluene with simpler analogs like 2,5-Dibromotoluene or monohalotoluenes is technically invalid for applications requiring orthogonal, sequential bond activation [1]. While 2,5-Dibromotoluene offers two identical reactive sites leading to potential statistical mixtures in cross-coupling [1], the C-I bond in 5-Bromo-2-iodotoluene is inherently more reactive toward oxidative addition with palladium catalysts than the C-Br bond . This differential reactivity, which allows for clean, first-step functionalization at the iodo position while preserving the bromo site for a second, independent transformation , is not achievable with symmetric dihalides . The following evidence provides the quantitative basis for this distinct technical value.

Quantitative Differentiation Evidence for 5-Bromo-2-iodotoluene in Cross-Coupling Applications


Chemoselective Suzuki-Miyaura Coupling: Iodine vs. Bromine Reactivity

5-Bromo-2-iodotoluene demonstrates exclusive chemoselectivity in Suzuki-Miyaura reactions with phenylboronic acid, reacting solely at the C(sp²)-I bond to yield a bromo-substituted biaryl product, with the C(sp²)-Br bond remaining fully intact for subsequent functionalization . This contrasts with 2,5-Dibromotoluene, which, under analogous conditions, can undergo reaction at both C-Br sites, leading to mixtures of mono- and di-coupled products .

Chemoselectivity Suzuki-Miyaura Coupling Orthogonal Synthesis

Physical Property Differentiation: Density and Boiling Point

The physical properties of 5-Bromo-2-iodotoluene are distinct from its non-iodinated analog, 5-Bromo-2-chlorotoluene. The target compound exhibits a significantly higher density (2.08 g/mL) compared to 5-Bromo-2-chlorotoluene (1.55 g/mL) [1] and a substantially higher boiling point (263 °C vs. 98-100 °C at 25 mmHg) [1]. These differences are critical for material handling, solvent selection, and purification processes.

Physical Properties Quality Control Process Chemistry

Comparative Purity Specifications and Analytical Traceability

Major commercial suppliers provide 5-Bromo-2-iodotoluene with a minimum purity of 98.0% as determined by gas chromatography (GC) [1]. This level of analytical rigor is comparable to that of the simpler analog 2,5-Dibromotoluene (also specified at >98% GC) [2]. However, the more complex and valuable 5-Bromo-2-iodotoluene demonstrates that the dual-halogen functionality does not compromise achievable purity, ensuring reliable performance in sensitive cross-coupling applications.

Purity GC Analysis Procurement Specification

Validated Application Scenarios for 5-Bromo-2-iodotoluene in Research and Scale-Up


Orthogonal Synthesis of Complex Biaryls for Medicinal Chemistry

The chemoselective reactivity documented in Section 3 directly enables the synthesis of unsymmetrical, polysubstituted biaryls—privileged scaffolds in drug discovery. A first Suzuki coupling can be performed at the iodo position to install one aryl group, followed by a second, orthogonal Suzuki, Sonogashira, or Heck reaction at the remaining bromo site to introduce a different substituent . This sequential strategy, which is impossible with symmetric dihalides like 2,5-Dibromotoluene, dramatically increases molecular complexity in a convergent and controlled manner .

Synthesis of Advanced Materials and Organic Electronic Components

The ability to install diverse functional groups sequentially makes 5-Bromo-2-iodotoluene an ideal precursor for the precise synthesis of organic semiconductors, ligands for OLEDs, and other advanced materials . The high purity (>98% GC) is critical for these applications, as trace impurities can significantly degrade electronic performance. The compound has been explicitly cited in patents for organic electroluminescent elements and polymers for OLED devices , confirming its industrial relevance beyond academic research.

Scale-Up and Process Chemistry for High-Value Intermediates

The well-defined physical properties (bp: 263 °C, density: 2.08 g/mL) and high commercial purity make 5-Bromo-2-iodotoluene a reliable building block for process development and scale-up. Its liquid nature at room temperature facilitates handling and dispensing in automated synthesis platforms and kilogram-scale reactors. The high density can be advantageous in phase separation during workup procedures . Furthermore, its use in patented synthetic methods for chiral compounds demonstrates its viability in producing high-value, enantioenriched intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-iodotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.